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Compound of Interest

Compound Name: 2-(4-Methylmorpholin-2-yl)ethanol

CAS No.: 959238-42-7

Cat. No.: B1320842

Get Quote

Executive Summary
2-(4-Methylmorpholin-2-yl)ethanol (CAS: 139433-28-0) serves as a critical pharmacophore in

modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands

where solubility and metabolic stability are paramount. This guide details the synthesis of this

building block, prioritizing high-fidelity functional group transformations that ensure

stereochemical integrity and yield maximization.

The following protocols focus on the two most robust synthetic pathways:

The Reductive Pathway: Conversion of ethyl 2-(4-methylmorpholin-2-yl)acetate to the target

alcohol via hydride reduction.

The N-Functionalization Pathway: Late-stage methylation of the commercially available 2-

(morpholin-2-yl)ethanol core.

Part 1: Strategic Retrosynthesis & Pathway Logic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1320842#bc-rfq
https://www.benchchem.com/product/b1320842/docs?utm_src=pdf-body#technical-guide-synthesis-of-2-4-methylmorpholin-2-yl-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To design a self-validating synthesis, we must analyze the disconnection points of the target

molecule. The 2-substituted morpholine ring is thermodynamically stable, but the 2-

hydroxyethyl side chain is prone to oxidation or elimination if mishandled.

Retrosynthetic Analysis (DOT Visualization)

Target:
2-(4-Methylmorpholin-2-yl)ethanol

Precursor A (Reductive):
Ethyl 2-(4-methylmorpholin-2-yl)acetate

LiAlH4 / THF

Precursor B (N-Alkylation):
2-(Morpholin-2-yl)ethanol

HCHO / HCOOH

C-C Bond Formation
(Ester Reduction)

N-C Bond Formation
(Eschweiler-Clarke)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the two primary routes: Ester Reduction

(Green) and N-Methylation (Red).

Part 2: Detailed Experimental Protocols
Method A: Reductive Synthesis via Lithium Aluminum
Hydride (LiAlH₄)
Rationale: This is the preferred route when constructing the scaffold from the corresponding

ester (often obtained via cyclization of amino-esters). It provides the highest purity profile by

avoiding the formation of quaternary ammonium byproducts common in direct alkylation.

Reagents & Materials
Substrate: Ethyl 2-(4-methylmorpholin-2-yl)acetate (1.0 eq)

Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF (1.5 eq)

Solvent: Anhydrous Tetrahydrofuran (THF)

Quenching: Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser method reagents.
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Step-by-Step Protocol
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,

reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

).

Solvent Charge: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C

using an ice/water bath.

Hydride Addition: Carefully add the LiAlH₄ solution (1.5 eq) dropwise via syringe. Caution:

Exothermic reaction with hydrogen gas evolution.

Substrate Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add

this solution dropwise to the LiAlH₄ suspension at 0°C over 30 minutes.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1

hour, then heat to mild reflux (65°C) for 3 hours to ensure complete reduction of the ester to

the primary alcohol.

Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9, stained with Ninhydrin or

KMnO₄). The ester spot (

) should disappear, replaced by the more polar alcohol spot (

).

Workup (Fieser Method):

Cool the mixture to 0°C.

Slowly add water (

mL per

g of LiAlH₄ used).

Add 15% NaOH solution (

mL).
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Add water (

mL).[1]

Stir vigorously until a granular white precipitate forms (lithium aluminates).

Isolation: Filter the mixture through a pad of Celite. Wash the cake with THF. Dry the filtrate

over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude oil is typically

pure. If necessary, purify via Kugelrohr distillation (bp ~110°C @ 0.5 mmHg) or silica gel
flash chromatography (0-10% MeOH in DCM with 1% NH₄OH).

Method B: Eschweiler-Clarke N-Methylation
Rationale: If the secondary amine 2-(morpholin-2-yl)ethanol is available, this method introduces

the methyl group without the risk of over-alkylation (quaternization) associated with methyl

iodide.

Reagents & Materials
Substrate: 2-(Morpholin-2-yl)ethanol (1.0 eq)

Methyl Source: Formaldehyde (37% aq. solution, 2.2 eq)

Reductant: Formic Acid (88%, 5.0 eq)

Step-by-Step Protocol
Mixing: In a round-bottom flask, combine the morpholine substrate and formic acid. Cool to

0°C if the exotherm is significant.

Addition: Add the formaldehyde solution.

Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. Carbon dioxide evolution

indicates the reaction is proceeding.

Workup:
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Cool to room temperature.[2]

Add HCl (4M) to ensure the amine is protonated, then concentrate in vacuo to remove

excess formaldehyde/formic acid.

Redissolve the residue in water and basify to pH 12 with NaOH (pellets or 50% solution).

Extract exhaustively with DCM or Chloroform (

).

Isolation: Dry organic layers over Na₂SO₄ and concentrate to yield the title compound.

Part 3: Process Visualization & Data
Reaction Workflow Diagram

Start:
Ester Precursor

1. LiAlH4 Addition
(0°C, THF, N2)

Dissolve 2. Reflux
(3h, 65°C)

Reduction 3. Fieser Quench
(H2O / NaOH)

Workup Final Product:
2-(4-Methylmorpholin-2-yl)ethanol

Filtration & Conc.
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Figure 2: Workflow for the reductive synthesis (Method A).

Analytical Specifications
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Attribute Specification Method

Appearance Colorless to pale yellow oil Visual

Purity >97.0% GC-MS / HPLC (ELSD)

¹H NMR (CDCl₃)

3.8-3.9 (m, 1H), 3.6-3.7 (t, 2H),

3.5-3.6 (m, 2H), 2.7-2.8 (d,

1H), 2.6 (d, 1H), 2.28 (s, 3H,

N-Me), 1.9-2.1 (m, 2H), 1.5-1.7

(m, 2H)

400 MHz NMR

MS (ESI) [M+H]⁺ = 146.12 LC-MS

Boiling Point 110-115°C @ 0.5 mmHg Vacuum Distillation

Part 4: Safety & Handling (E-E-A-T)
Lithium Aluminum Hydride: Reacts violently with water and protic solvents. Always use in a

dry, inert atmosphere. Ensure a Class D fire extinguisher is available.

Epoxides (if used in precursor synthesis): Many morpholine precursors involve

epichlorohydrin, a known alkylating agent and potential carcinogen. Use double-gloving and

work in a fume hood.

Morpholines: Generally act as mild bases and skin irritants. Avoid inhalation of vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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